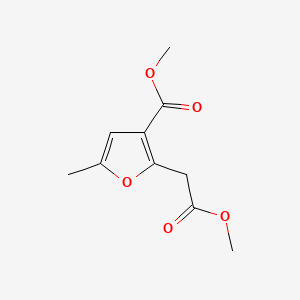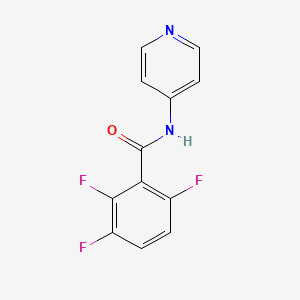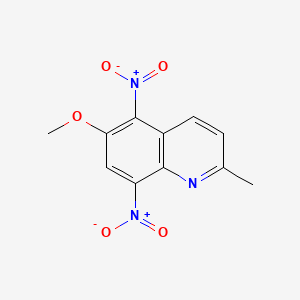
5,8-Dinitro-6-methoxyquinaldine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dinitro-6-methoxyquinaldine is a nitrogen-containing heterocyclic compound with the molecular formula C11H9N3O5 It is a derivative of quinaldine, featuring nitro groups at the 5 and 8 positions and a methoxy group at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dinitro-6-methoxyquinaldine typically involves the nitration of 6-methoxyquinaldine. One common method includes the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dinitro-6-methoxyquinaldine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5,8-Diamino-6-methoxyquinaldine.
Substitution: Various substituted quinaldine derivatives depending on the nucleophile used.
Oxidation: Quinolinedione derivatives.
Aplicaciones Científicas De Investigación
5,8-Dinitro-6-methoxyquinaldine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Mecanismo De Acción
The mechanism of action of 5,8-Dinitro-6-methoxyquinaldine involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dinitroquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxyquinoline: Lacks the nitro groups, resulting in different chemical and biological properties.
5,8-Quinolinedione: Contains a quinone moiety, leading to distinct redox properties and applications.
Uniqueness
5,8-Dinitro-6-methoxyquinaldine is unique due to the combination of nitro and methoxy groups on the quinaldine scaffold
Propiedades
Número CAS |
61895-33-8 |
|---|---|
Fórmula molecular |
C11H9N3O5 |
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-5,8-dinitroquinoline |
InChI |
InChI=1S/C11H9N3O5/c1-6-3-4-7-10(12-6)8(13(15)16)5-9(19-2)11(7)14(17)18/h3-5H,1-2H3 |
Clave InChI |
JGXMWNIVIDLSHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
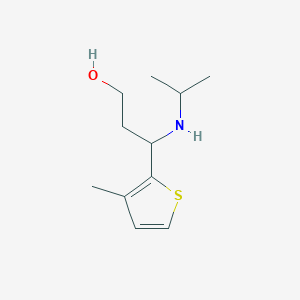
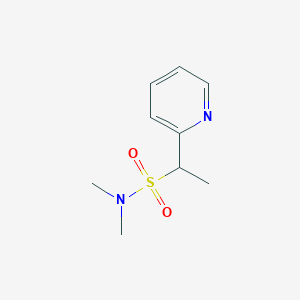
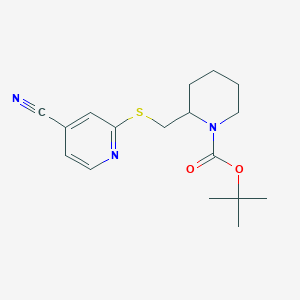
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)


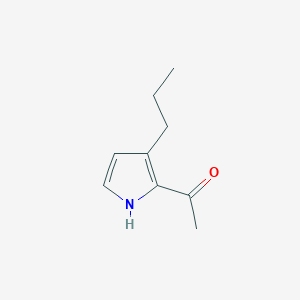
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)

